2',3'-Difluoropropiophenone
Overview
Description
2’,3’-Difluoropropiophenone is an organic compound with the molecular formula C9H8F2O It is a derivative of propiophenone, where two fluorine atoms are substituted at the 2’ and 3’ positions of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’-Difluoropropiophenone typically involves the Friedel-Crafts acylation of 2,3-difluorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}_6\text{H}_4\text{F}_2 + \text{CH}_3\text{CH}_2\text{COCl} \xrightarrow{\text{AlCl}_3} \text{C}_9\text{H}_8\text{F}_2\text{O} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of 2’,3’-Difluoropropiophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This includes precise control of temperature, pressure, and the use of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions: 2’,3’-Difluoropropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid, 2’,3’-difluorobenzoic acid, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol, 2’,3’-difluoropropanol, using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: 2’,3’-Difluorobenzoic acid
Reduction: 2’,3’-Difluoropropanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2’,3’-Difluoropropiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine substitutions make it valuable in the study of fluorinated compounds.
Biology: The compound can be used in the development of fluorinated pharmaceuticals, as fluorine atoms often enhance the biological activity and metabolic stability of drugs.
Medicine: Research into its potential as a precursor for the synthesis of active pharmaceutical ingredients (APIs) is ongoing.
Industry: It is used in the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism by which 2’,3’-Difluoropropiophenone exerts its effects depends on the specific application. In general, the presence of fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets. Fluorine atoms can enhance the lipophilicity of the compound, allowing it to better penetrate biological membranes and interact with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
- 2’,4’-Difluoropropiophenone
- 3’,4’-Difluoropropiophenone
- 2’,3’-Dichloropropiophenone
Comparison: 2’,3’-Difluoropropiophenone is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical and physical properties compared to its analogs. For example, the electronic effects of the fluorine atoms can alter the compound’s reactivity and interaction with other molecules. Additionally, the steric effects of the fluorine atoms can impact the compound’s overall shape and how it fits into biological targets.
Properties
IUPAC Name |
1-(2,3-difluorophenyl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJTONCLNMFGPAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00906573 | |
Record name | 1-(2,3-Difluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00906573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
236754-63-5, 23384-72-7, 101712-19-0 | |
Record name | 1-(2,3-Difluorophenyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=236754-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3',4'-Difluoropropiophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023384727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2,3-Difluorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00906573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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